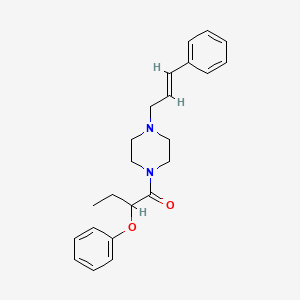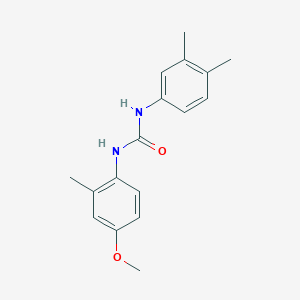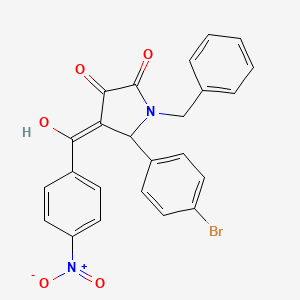
1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine (PBPPP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBPPP is a piperazine derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, studies have shown that this compound may act as a dopamine receptor agonist and may also inhibit the activity of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antitumor, antiviral, and antibacterial properties. In vivo studies have shown that this compound may act as a dopamine receptor agonist and may also improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential as a dopamine receptor agonist and as a treatment for Parkinson's disease. This compound is also relatively easy to synthesize and has high purity and yield. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for 1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. One potential direction is the development of this compound as a treatment for Parkinson's disease. Another potential direction is the development of this compound as a polymer or surfactant for materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry and neuroscience.
Synthesis Methods
1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods. One of the most common methods is the reaction of 1-(2-phenoxybutanoyl)piperazine with cinnamaldehyde in the presence of a catalyst. This method yields this compound with high purity and yield.
Scientific Research Applications
1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to have antitumor, antiviral, and antibacterial properties. In neuroscience, this compound has been studied for its potential as a dopamine receptor agonist and as a treatment for Parkinson's disease. In materials science, this compound has been studied for its potential as a polymer and as a surfactant.
properties
IUPAC Name |
2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-2-22(27-21-13-7-4-8-14-21)23(26)25-18-16-24(17-19-25)15-9-12-20-10-5-3-6-11-20/h3-14,22H,2,15-19H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRGUNGDNHZRT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
![2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)